2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone
Description
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone is a chloro-substituted ethanone derivative featuring a 1-methyltetrahydroquinoline moiety.
Properties
IUPAC Name |
2,2-dichloro-1-(1-methyl-3,4-dihydro-2H-quinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-15-9-5-3-2-4-8(9)6-7-10(15)11(16)12(13)14/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJYXJUOGRDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70765856 | |
| Record name | 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114370-15-9 | |
| Record name | 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination of the ethanone group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control of reaction conditions, including temperature and residence time, which are critical for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The dichloroethanone group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-chloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the tetrahydroquinoline moiety can be achieved using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: 2-Chloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanol.
Oxidation: Oxidized quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound is primarily investigated for its potential pharmacological activities. The tetrahydroquinoline moiety is known for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, compounds similar to 2,2-dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone have shown efficacy against various bacterial strains .
- Anticancer Activity : Research has demonstrated that certain tetrahydroquinoline derivatives can inhibit cancer cell proliferation. A study highlighted the ability of related compounds to induce apoptosis in cancer cells via specific signaling pathways .
Case Study: Synthesis and Testing
A notable case study involved synthesizing a series of tetrahydroquinoline derivatives, including 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone. These compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the dichloro group significantly affected the potency of the compounds .
Synthesis of Other Compounds
This compound serves as a valuable precursor in organic synthesis. It can be utilized to synthesize various functionalized tetrahydroquinolines and other nitrogen-containing heterocycles.
Case Study: Synthesis Pathway
A research team successfully employed 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone in a multi-step synthesis to create novel anti-inflammatory agents. The synthetic route involved nucleophilic substitution reactions that highlighted the compound's versatility as a building block .
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tetrahydroquinoline moiety can interact with receptor sites, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituents, reactivity, and applications (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Methyl vs. Dichloro vs. Monochloro: Dichloro derivatives exhibit higher electrophilicity, favoring nucleophilic substitution reactions critical in synthetic chemistry .
Reactivity and Applications: The dichloroacetyl group is a versatile synthon. For example, 2,2-Dichloro-1-(4-methylphenyl)ethanone is used to prepare mandelic acid derivatives , suggesting similar utility for the target compound.
Safety Considerations: Dichloroethanones generally require stringent handling due to irritancy and reactivity. The hydroxy analog and pyrrole derivative mandate PPE and controlled environments.
Biological Activity
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone can be represented as follows:
- Chemical Formula : C₉H₈Cl₂N
- Molecular Weight : 202.08 g/mol
- CAS Number : 61563-24-4
Biological Activity
The biological activity of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone has been linked to various mechanisms and pharmacological effects:
1. Inhibition of Enzymatic Activity
Research indicates that compounds in the tetrahydroquinoline class can act as inhibitors of specific enzymes. For instance, studies have shown that derivatives like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exhibit potent reversible inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis . This suggests that similar compounds may influence neurotransmitter levels and have implications for neurological disorders.
2. Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives. For example, compounds with structural similarities to 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone have demonstrated activity against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
3. Potential in Cancer Therapy
Some tetrahydroquinoline derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can modulate signaling pathways associated with cell survival and proliferation . The specific activity of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone in this context requires further investigation.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of tetrahydroquinoline derivatives:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers . This suggests potential applications for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, a series of tetrahydroquinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed varying degrees of inhibition with some compounds demonstrating MIC values in the low micromolar range .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone, and what experimental conditions are critical for reproducibility?
- Methodology : The compound can be synthesized via chlorination of its precursor, such as 1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone, using concentrated hydrochloric acid and aqueous hydroperoxide in hot ethanol. Temperature control (60–80°C) and reaction time (4–6 hours) are critical to avoid over-chlorination or decomposition. Post-reaction purification via recrystallization in ethanol is recommended to isolate the product .
- Key Data :
| Parameter | Value/Description |
|---|---|
| Reaction Solvent | Ethanol |
| Chlorinating Agents | HCl, H₂O₂ |
| Yield | ~70–85% (reported in analogs) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the dichloro and tetrahydroquinoline moieties. Chemical shifts for chloro-substituted carbons typically appear at δ 70–90 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX suite) provides precise bond lengths and angles. For example, analogous structures report mean C–C bond lengths of 1.52 Å and R factors < 0.06 for high-quality data .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, R factors) be resolved during structural refinement?
- Methodology : Use iterative refinement in SHELXL with constraints for disordered regions. Validate hydrogen bonding and van der Waals interactions using Mercury’s Materials Module to identify packing inconsistencies. Cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical bond lengths .
- Example Workflow :
Refine initial model with SHELXL .
Analyze void spaces and hydrogen bonds in Mercury .
Compare with computational models (e.g., Gaussian09) for electronic structure validation.
Q. What computational strategies are recommended for predicting intermolecular interactions and solubility of this compound?
- Methodology :
- QSAR/QSPR Models : Use the CC-DPS platform with patented QSQN technology to predict solubility and partition coefficients (logP) based on quantum chemistry and neural networks .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS, incorporating force fields parameterized for chloro and amine groups.
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodology :
- LC-MS Analysis : Monitor reaction progress with reverse-phase HPLC coupled to high-resolution mass spectrometry (HRMS). Common byproducts include over-chlorinated derivatives or oxidized tetrahydroquinoline rings .
- Optimization : Reduce reaction time or lower HCl concentration to suppress side reactions.
Structural and Mechanistic Insights
Q. What are the key structural motifs in related compounds that influence biological activity?
- Methodology : Compare crystal structures of analogs (e.g., 2,2-dichloro-1-(piperidin-1-yl)ethanone) using Mercury’s packing similarity tool. The dichloroethanone group often forms halogen bonds with biological targets, while the tetrahydroquinoline moiety enhances lipophilicity .
- Key Data :
| Motif | Interaction Type | Biological Relevance |
|---|---|---|
| Dichloroethanone | Halogen bonding | Enzyme inhibition |
| Tetrahydroquinoline | π-Stacking | Membrane permeability |
Q. What challenges arise in refining high-symmetry or twinned crystals of this compound?
- Methodology : Use SHELXD for twin law identification and refine with TWIN/BASF commands in SHELXL. For high-symmetry space groups (e.g., P2₁/c), validate with PLATON’s ADDSYM tool to detect missed symmetry elements .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR vs. X-ray data for conformational isomers?
- Methodology :
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers (e.g., around the ethanone group).
- SC-XRD vs. DFT : Compare experimental bond angles with DFT-optimized geometries to identify dynamic disorder in crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
